Salinixanthin
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Overview
Description
Salinixanthin is a natural product found in Salinibacter ruber with data available.
Scientific Research Applications
Light-Harvesting Antenna in Xanthorhodopsin
Salinixanthin is a C40-carotenoid acyl glycoside, functioning as a light-harvesting antenna in xanthorhodopsin, a retinal-based proton pump of Salinibacter ruber. Its crystallographic structure shows its location at the protein–lipid boundary and interaction with specific protein helices. This compound's role is critical in the energy transfer to retinal, as demonstrated by studies showing that its removal affects the photocycle kinetics and its reconstitution restores the energy transfer functions (Imasheva et al., 2010).
Excited-State Dynamics and Energy Transfer
Research using femtosecond transient absorption techniques revealed the excited-state dynamics of this compound in both solution and within xanthorhodopsin. This study provided insights into extremely fast energy transfer rates and pathways, highlighting the influence of the binding site on this compound's excited-state properties (Polívka et al., 2009).
Structural Characterization in Salinibacter ruber
A structural analysis of Salinibacter ruber revealed this compound as its principal carotenoid. The carotenoid’s structure was determined through various spectrometric and chemical methods, highlighting its significance in this extremely halophilic eubacterium (Lutnaes et al., 2002).
Comparative Studies with Other Carotenoids
Studies on other carotenoids like astaxanthin provided insights into the biological activities and applications of these compounds, aiding in understanding the broader implications and potential uses of this compound in various fields (Ambati et al., 2014).
Role of this compound in Gloeobacter Rhodopsin
Research demonstrated the ability to reconstitute this compound into different proteins, such as gloeobacter rhodopsin, underscoring its role in energy transfer and highlighting the importance of specific groups like the 4-keto group for binding and antenna function (Balashov et al., 2010).
Interaction with Retinal
This compound interacts with the retinal in xanthorhodopsin, facilitating light harvesting for retinal isomerization and proton transport. This interaction has been studied through various spectroscopy methods, providing insights into its binding and function (Balashov et al., 2006).
Implications in Health and Nutrition
While not directly on this compound, research on similar carotenoids like astaxanthin offers insights into potential health and nutritional applications of carotenoids, suggesting areas where this compound could be explored for beneficial effects (Hussein et al., 2006).
Properties
Molecular Formula |
C61H92O9 |
---|---|
Molecular Weight |
969.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-3-hydroxy-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-2-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate |
InChI |
InChI=1S/C61H92O9/c1-44(2)27-20-18-16-14-13-15-17-19-21-36-55(64)68-43-53-56(65)57(66)58(67)59(69-53)70-61(11,12)54(63)40-38-49(7)35-26-33-47(5)32-24-30-45(3)28-22-23-29-46(4)31-25-34-48(6)37-39-51-50(8)52(62)41-42-60(51,9)10/h22-26,28-35,37-40,44,53-54,56-59,63,65-67H,13-21,27,36,41-43H2,1-12H3/b23-22+,30-24+,31-25+,33-26+,39-37+,40-38+,45-28+,46-29+,47-32+,48-34+,49-35+/t53-,54+,56-,57+,58-,59+/m1/s1 |
InChI Key |
BUNXUZXQWPTVHM-HCSLVYINSA-N |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H](C(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(C(C)(C)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)O)C)C |
Synonyms |
(all-E,2'S)-2'-hydroxy-1'-(6-O-(13-methyltetradecanoyl)-beta-D-glycopyranosyloxy)-3',4'-didehydro-1',2'-dihydro-beta,psi-caroten-4-one salinixanthin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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